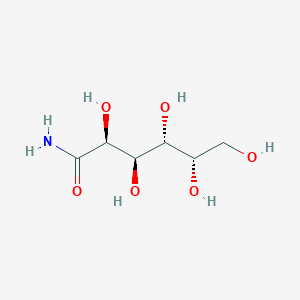
Galactonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galactonamide is a bioactive chemical.
科学的研究の応用
Galactonamide Applications in Scientific Research
Galactonamides, particularly N-alkyl-D-galactonamides, are a class of low molecular weight gelators (LMWGs) with increasing applications in scientific research, especially in biomedicine and materials science . These compounds, derived from galactose, exhibit self-assembling properties in aqueous solutions, forming hydrogels with potential uses in cell culture, drug delivery, and 3D printing .
Hydrogel Formation and Properties
Galactonamides can form hydrogels through a straightforward process, typically involving dissolving the compound in water at high temperatures, followed by cooling to induce gelation . The gelation properties are influenced by the alkyl chain length on the this compound molecule . For instance, N-hexyl, N-heptyl, and N-octyl derivatives exhibit varying gelation speeds and minimum gelation concentrations .
- N-hexyl-D-galactonamide: Slow gel formation with a minimum gelation concentration of 1 wt % .
- N-heptyl-D-galactonamide: Spontaneous gel formation upon cooling with a minimum gelation concentration of 0.45 wt % .
- N-octyl-D-galactonamide: Spontaneous gel formation upon cooling with a minimum gelation concentration of 0.5 wt % .
The morphology of the resulting hydrogels consists of ribbon-like microstructures, with fiber dimensions and distribution affecting the gel's macroscopic stiffness and suitability for cell culture .
Cell Culture Applications
N-heptyl-D-galactonamide hydrogels have demonstrated promise as scaffolds for 3D cell culture, particularly for neuronal cells . The soft nature of these gels, requiring low modulus substrates, mimics brain tissue, making them suitable for neural cell growth . Studies have shown that neuronal cells can penetrate these hydrogels to a depth of approximately 200 µm, enabling true 3D colonization and organization .
These hydrogels also support the differentiation of adult human neuronal stem cells (hNSCs) into glial and neuronal cells, fostering the development of dense neurofilament networks . The subtle differences in the alkyl chain length significantly impact cell growth, with N-heptyl-D-galactonamide showing superior performance compared to N-hexyl and N-octyl derivatives .
3D Printing Applications
Galactonamides can be used in 3D printing to create biocompatible structures . A solution of N-heptyl-D-galactonamide in dimethylsulfoxide (DMSO) can be injected into a water bath to trigger self-assembly into a continuous gel filament . This method allows for precise deposition of patterns and construction of multi-layered structures .
The process involves the continuous extrusion of the this compound solution, with gelation occurring rapidly via solvent exchange, resulting in constructs composed solely of N-heptyl-D-galactonamide and water . This technique is adaptable for various small amphiphile molecules, offering a versatile approach for creating complex 3D structures .
Drug Delivery Systems
While the provided search results do not directly address drug delivery applications of galactonamides, the broader context of supramolecular hydrogels in biomedicine suggests potential uses in this area . The biocompatibility and tunable properties of this compound hydrogels could be exploited for controlled drug release . Further research is needed to explore these specific applications.
特性
CAS番号 |
14965-96-9 |
|---|---|
分子式 |
C6H13NO6 |
分子量 |
195.17 g/mol |
IUPAC名 |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3+,4+,5-/m0/s1 |
InChIキー |
JCZPMGDSEAFWDY-RSJOWCBRSA-N |
SMILES |
C(C(C(C(C(C(=O)N)O)O)O)O)O |
異性体SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C(=O)N)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(=O)N)O)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Galactonamide; L-Galactonamide; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















